4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of a methoxyphenyl group and a benzonitrile moiety, connected through a sulfanyl-methyl linkage to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The synthesis begins with the preparation of the oxadiazole ring. This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative. For instance, 3-methoxybenzoic acid can be converted to its corresponding hydrazide, which is then cyclized to form the oxadiazole ring .
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Thioether Formation: : The oxadiazole derivative is then reacted with a thiol compound to introduce the sulfanyl group. This step often involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, facilitating its nucleophilic attack on the oxadiazole ring .
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Benzonitrile Introduction: : Finally, the benzonitrile moiety is introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with a suitable benzonitrile derivative under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis, such as batch processing and the use of continuous flow reactors, can be applied to scale up the laboratory procedures. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-({[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile
- 4-({[3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile
Uniqueness
4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H13N3O2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C17H13N3O2S/c1-21-15-4-2-3-14(9-15)16-19-20-17(22-16)23-11-13-7-5-12(10-18)6-8-13/h2-9H,11H2,1H3 |
InChI Key |
PMNVKBCURQPGPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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